![molecular formula C12H9ClN2 B2961593 1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile CAS No. 702670-49-3](/img/structure/B2961593.png)
1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile
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Overview
Description
The compound “1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile” is a complex organic compound. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “2-chlorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a chlorine atom at the 2-position .
Chemical Reactions Analysis
Halogenated aliphatic compounds, such as chlorobenzyl compounds, are moderately or very reactive. They are incompatible with strong oxidizing and reducing agents .Scientific Research Applications
Chemistry and Properties of Pyrrole Derivatives
Pyrrole derivatives are critical in designing various chemical compounds due to their significant electronic and structural properties. For instance, pyrrolidine rings, closely related to pyrrole structures, are extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Their sp^3-hybridization allows efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional coverage, which is crucial for drug design and discovery (Li Petri et al., 2021). Similarly, diketopyrrolopyrroles (DPPs) and their derivatives, which share structural similarities with pyrrole compounds, are widely used as high-quality pigments and in electronic devices due to their remarkable optical properties (Grzybowski & Gryko, 2015).
Environmental Applications and Challenges
Chlorobenzyl compounds, which are part of the chemical structure of interest, have been studied for their environmental impact, especially concerning their degradation and role in forming more complex pollutants. Research on chlorophenols, which share the chlorobenzyl group, indicates their significance as precursors to dioxins in chemical and thermal processes, including municipal solid waste incineration. This has led to studies on their concentration, degradation pathways, and impact on environmental health (Peng et al., 2016).
Potential for Advanced Materials
The structural versatility and electronic properties of pyrrole derivatives make them suitable for developing advanced materials, including polymers and electronic devices. Conjugated polymers containing pyrrole units and related structures offer potential for high-performance electronic devices due to their distinct optical and electrochemical characteristics. Research in this area focuses on understanding the relationship between polymer structure and performance, aiming to design materials with improved efficiency for electronic applications (Deng et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c13-12-6-2-1-4-10(12)9-15-7-3-5-11(15)8-14/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWJFJGIGYZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile |
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